molecular formula C24H25N3O3S B2974090 3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-8-((4-methylpiperazin-1-yl)methyl)-4H-chromen-4-one CAS No. 637747-32-1

3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-8-((4-methylpiperazin-1-yl)methyl)-4H-chromen-4-one

Cat. No. B2974090
CAS RN: 637747-32-1
M. Wt: 435.54
InChI Key: STPYUMDEPWRAHU-UHFFFAOYSA-N
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Description

3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-8-((4-methylpiperazin-1-yl)methyl)-4H-chromen-4-one is a useful research compound. Its molecular formula is C24H25N3O3S and its molecular weight is 435.54. The purity is usually 95%.
BenchChem offers high-quality 3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-8-((4-methylpiperazin-1-yl)methyl)-4H-chromen-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-8-((4-methylpiperazin-1-yl)methyl)-4H-chromen-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Research

The benzothiazole moiety of Oprea1_338653 is a common feature in many anticancer agents. This compound can be used to study the inhibition of cancer cell proliferation. For instance, derivatives of benzothiazole have been shown to exhibit potent cytotoxicity against various human cancer cell lines .

Anti-Tuberculosis Activity

Recent studies have highlighted benzothiazole derivatives as promising anti-tubercular agents. Oprea1_338653 could be investigated for its efficacy against Mycobacterium tuberculosis, comparing its inhibitory concentrations with standard reference drugs .

Antimicrobial Applications

The thiazole component is known for its antimicrobial properties. Oprea1_338653 can be part of research into new antimicrobial agents, potentially leading to the development of novel antibiotics .

Anti-Inflammatory Properties

Compounds with a benzothiazole structure have been reported to demonstrate significant anti-inflammatory effects. Oprea1_338653 may be applied in the synthesis of new medications aimed at treating inflammatory diseases .

Enzyme Inhibition Studies

The compound’s structure suggests potential for enzyme inhibition, which is crucial in drug discovery. It could be used to explore the inhibition of specific enzymes that are therapeutic targets for various diseases .

Quorum Sensing Inhibitor Research

Quorum sensing is a system of stimulus and response correlated with population density. Oprea1_338653 could be studied for its role in disrupting quorum sensing pathways in bacteria, a promising approach to combat bacterial infections .

properties

IUPAC Name

3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3S/c1-3-15-12-16-22(29)18(24-25-19-6-4-5-7-20(19)31-24)14-30-23(16)17(21(15)28)13-27-10-8-26(2)9-11-27/h4-7,12,14,28H,3,8-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STPYUMDEPWRAHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C(=C1O)CN3CCN(CC3)C)OC=C(C2=O)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-8-((4-methylpiperazin-1-yl)methyl)-4H-chromen-4-one

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